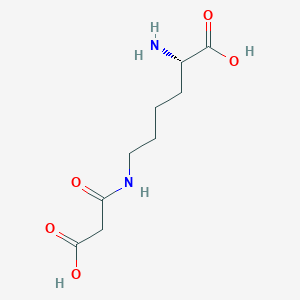
N6-(2-Carboxyacetyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(2-Carboxyacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified with a carboxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Carboxyacetyl)-L-lysine typically involves the reaction of L-lysine with a carboxyacetylating agent. One common method is the reaction of L-lysine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(2-Carboxyacetyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.
Substitution: The carboxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxyacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
N6-(2-Carboxyacetyl)-L-lysine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein modifications and interactions.
Industry: It may be used in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of N6-(2-Carboxyacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyacetyl group can modify the activity of these targets by altering their structure or function. This modification can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-(2-Carboxyethyl)-L-lysine
- N6-(2-Carboxypropyl)-L-lysine
- N6-(2-Carboxybutyl)-L-lysine
Uniqueness
N6-(2-Carboxyacetyl)-L-lysine is unique due to its specific carboxyacetyl modification, which can confer distinct biochemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where precise modifications are required.
Eigenschaften
Molekularformel |
C9H16N2O5 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
MCSXQLOMUKSQTN-LURJTMIESA-N |
Isomerische SMILES |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)



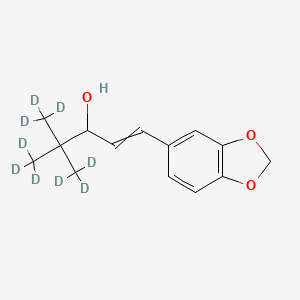


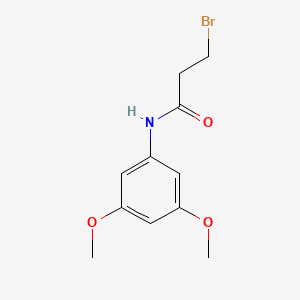
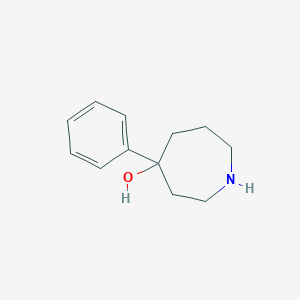
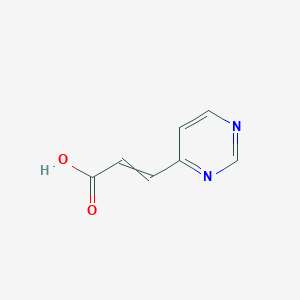
![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)


